molecular formula C14H13N5O2 B13039660 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13039660
M. Wt: 283.29 g/mol
InChI Key: ADLBKNFHIOUYGV-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidine ring fused with a triazine ring, along with methyl and p-tolyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrimidotriazine core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve higher yields and purity.

Chemical Reactions Analysis

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidotriazine core are replaced with other groups.

Scientific Research Applications

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other pyrimidotriazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1,6-dimethyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O2/c1-8-4-6-9(7-5-8)11-15-10-12(19(3)17-11)16-14(21)18(2)13(10)20/h4-7H,1-3H3

InChI Key

ADLBKNFHIOUYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C

Origin of Product

United States

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